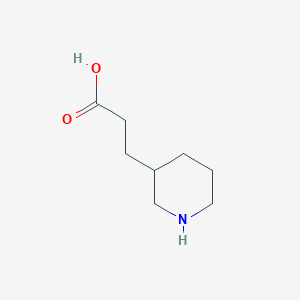

3-(Piperidin-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDZOPQSMGHRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408901 | |

| Record name | 3-(piperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-31-7 | |

| Record name | 3-(piperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Piperidin-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Piperidin-3-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates its chemical and physical properties, provides a detailed synthetic protocol, and explores its potential biological activities, with a focus on its interaction with GABA receptors.

Chemical and Physical Properties

This compound, with the CAS Number 1822-31-7, is a piperidine derivative with a propanoic acid substituent at the 3-position of the piperidine ring.[1] Its hydrochloride salt is also commercially available under the CAS Number 71985-82-5.[2] The fundamental properties of the free base are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1822-31-7 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | |

| Appearance | Solid (predicted) | |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a pyridine precursor. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the synthesis of this compound from 3-(pyridin-3-yl)propanoic acid.

Materials:

-

3-(Pyridin-3-yl)propanoic acid

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Platinum(IV) oxide (Adam's catalyst)

-

Hydrogen gas

-

Diatomaceous earth

Procedure:

-

Dissolution: Dissolve 3-(pyridin-3-yl)propanoic acid in ethanol.

-

Acidification: Add concentrated hydrochloric acid to the solution.

-

Catalyst Addition: Add Platinum(IV) oxide to the acidic solution.

-

Hydrogenation: Subject the mixture to hydrogenation at 3 atmospheres of hydrogen pressure for 24 hours.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to yield pure this compound hydrochloride.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-CH₂-COOH: ~2.3-2.6 ppm (triplet)

-

Piperidine ring protons: A complex multiplet pattern between ~1.2-3.5 ppm.

-

-COOH: A broad singlet typically above 10 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

-COOH: ~175-180 ppm

-

-CH₂-COOH: ~30-35 ppm

-

Piperidine ring carbons: Multiple signals between ~20-55 ppm.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 157. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the piperidine ring.

Biological Activity and Signaling Pathways

Piperidine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs). Given its structural similarity to GABA (γ-aminobutyric acid), this compound is a candidate for interaction with GABA receptors.

GABA Receptor Signaling

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by two main types of receptors: GABA_A and GABA_B.

-

GABA_A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a rapid inhibitory effect.

-

GABA_B Receptors: These are metabotropic GPCRs that, upon activation, initiate a signaling cascade through G-proteins. This can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of potassium and calcium channels, resulting in a slower and more prolonged inhibitory response.

GABA_B Receptor Signaling Pathway

Caption: Simplified GABA_B receptor signaling pathway.

Experimental Protocol: GABA_B Receptor Binding Assay

To evaluate the affinity of this compound for the GABA_B receptor, a competitive radioligand binding assay can be performed.

Materials:

-

Rat brain membranes (source of GABA_B receptors)

-

[³H]-GABA (radioligand)

-

This compound (test compound)

-

Baclofen (positive control)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a suspension of rat brain membranes in Tris-HCl buffer.

-

Assay Setup: In a series of tubes, combine the membrane suspension, a fixed concentration of [³H]-GABA, and varying concentrations of the test compound (this compound) or the positive control (baclofen). Include a set of tubes with only the membrane suspension and [³H]-GABA to determine total binding, and another set with an excess of unlabeled GABA to determine non-specific binding.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Workflow for GABA_B Receptor Binding Assay

Caption: General workflow for a radioligand binding assay.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, particularly at GABA receptors. This guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Piperidin-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Piperidin-3-yl)propanoic acid, a key molecule in neuroscience research and drug development. This compound, also known as nipecotic acid, is a valuable building block for the synthesis of various biologically active molecules, particularly those targeting neurological disorders. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) underpins its significance as a modulator of GABAergic signaling.

Synthesis of this compound

The primary synthetic route to this compound involves the catalytic hydrogenation of its aromatic precursor, 3-(pyridin-3-yl)propanoic acid or a related unsaturated analogue like trans-3-(3-Pyridyl)acrylic acid. This method provides a reliable and efficient means of obtaining the saturated piperidine ring from the pyridine precursor.

Experimental Protocol: Catalytic Hydrogenation

A detailed experimental protocol for the synthesis of this compound via catalytic hydrogenation is outlined below.

Materials:

-

3-(Pyridin-3-yl)propanoic acid (or trans-3-(3-Pyridyl)acrylic acid)

-

Platinum oxide (PtO₂), Rhodium on alumina (Rh/Al₂O₃), or Palladium on carbon (Pd/C)

-

Glacial acetic acid or water

-

Hydrogen gas (H₂)

-

Ethanol

-

Diethyl ether

-

Filtration apparatus (e.g., Celite pad)

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

Procedure:

-

Preparation of the Reaction Mixture: In a high-pressure hydrogenation vessel, dissolve 3-(pyridin-3-yl)propanoic acid in a suitable solvent such as glacial acetic acid or water.

-

Addition of Catalyst: Add a catalytic amount of platinum oxide, rhodium on alumina, or palladium on carbon to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-70 bar).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, as indicated by a stable pressure reading. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation of the Product: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound, often as its hydrochloride salt if hydrochloric acid was present during hydrogenation or added during workup.

The following diagram illustrates the general workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed.

Spectroscopic Data

| Technique | Description | Expected Observations |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Complex multiplets for the piperidine ring protons and the propanoic acid chain protons. The chemical shifts will be in the aliphatic region. |

| ¹³C NMR | Provides information on the chemical environment of carbon atoms. | Signals corresponding to the piperidine ring carbons and the propanoic acid chain carbons, including the carbonyl carbon. |

| IR Spectroscopy | Identifies the functional groups present in the molecule. | A broad O-H stretching band for the carboxylic acid, C-H stretching bands for the aliphatic parts, and a strong C=O stretching band for the carbonyl group. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the molecule. | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₅NO₂) and characteristic fragmentation patterns. |

Biological Context and Signaling Pathway

This compound (nipecotic acid) is a well-established inhibitor of GABA uptake. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its signal. By inhibiting GATs, nipecotic acid increases the concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission.

Furthermore, studies have shown that at higher concentrations, nipecotic acid can also act as a direct agonist at GABA-A receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[1] The dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and Huntington's disease.[2] Therefore, compounds like this compound are crucial tools for studying these conditions and for the development of novel therapeutics.

The following diagram illustrates the role of this compound in the GABAergic signaling pathway.

Conclusion

This compound is a compound of significant interest in the field of neuroscience and medicinal chemistry. Its synthesis via catalytic hydrogenation of pyridine precursors is a well-established method. The primary biological role of this molecule is the modulation of the GABAergic system through the inhibition of GABA transporters and, at higher concentrations, direct activation of GABA-A receptors. This dual activity makes it a powerful tool for researchers investigating neurological disorders and a valuable lead compound for the development of novel therapeutic agents. Further detailed characterization of this molecule will undoubtedly facilitate its broader application in drug discovery and development.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to 3-(Piperidin-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Piperidin-3-yl)propanoic acid, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available information on its chemical structure, nomenclature, physicochemical properties, and synthesis, offering a valuable resource for professionals in the field.

Chemical Structure and IUPAC Name

This compound is a derivative of piperidine, a six-membered heterocyclic amine, substituted at the third position with a propanoic acid chain.

Chemical Structure:

IUPAC Name:

The systematic IUPAC name for this compound is This compound .[1][2]

-

Propanoic acid: This is the parent chain, indicating a three-carbon carboxylic acid.

-

Piperidin: This denotes the six-membered saturated heterocycle containing one nitrogen atom.

-

-3-yl: This locant specifies that the piperidine ring is attached to the propanoic acid chain via its third carbon atom.

Physicochemical Properties

Quantitative data for this compound is available from chemical supplier catalogs. These properties are essential for its handling, formulation, and potential application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1822-31-7 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Boiling Point | 299.4°C at 760 mmHg | |

| Flash Point | 134.9°C | |

| Density | 1.039 g/cm³ | |

| Vapor Pressure | 0.000284 mmHg at 25°C |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not found in the available search results. However, a general synthetic approach can be inferred from related literature. One potential route involves the reduction of a pyridine precursor. For instance, (E)-3-(pyridin-3-yl)acrylic acid can be catalytically hydrogenated to yield this compound. This method is a common strategy for the synthesis of piperidine derivatives from their aromatic pyridine counterparts.

Below is a generalized workflow for such a synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the searched scientific literature regarding the biological activity and involvement in signaling pathways of this compound. Research has been conducted on its isomers, particularly 3-(piperidin-1-yl)propanoic acid and 3-(piperidin-4-yl)propanoic acid, which have been investigated for their potential pharmacological activities. However, these findings cannot be directly extrapolated to the 3-yl isomer due to the structural differences that can significantly impact biological function.

Further research is required to elucidate the pharmacological profile and mechanism of action of this compound.

Conclusion

References

Biological Activity of 3-(Piperidin-3-yl)propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with 3-(Piperidin-3-yl)propanoic acid derivatives. The piperidine moiety is a well-established pharmacophore in medicinal chemistry, and its incorporation into various scaffolds has led to the development of numerous therapeutic agents. This document summarizes the key biological targets of these derivatives, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development in this area.

Overview of Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, primarily centered around their interaction with the central nervous system (CNS), as well as their potential as anticancer and antimicrobial agents. The structural motif of a piperidine ring linked to a propanoic acid chain allows for modifications that can modulate the pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties.

Key areas of biological investigation include:

-

GABAergic Modulation: The piperidine core is a known scaffold for ligands of γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the CNS. Derivatives are often explored as agonists, antagonists, or modulators of GABAA receptors, with potential applications in anxiety, epilepsy, and sleep disorders.

-

Anticancer Activity: The propanoic acid moiety and the piperidine ring can be functionalized to interact with various targets implicated in cancer progression. Research in this area explores the cytotoxic effects of these derivatives against various cancer cell lines.

-

Antimicrobial Activity: Modifications of the this compound scaffold have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Quantitative Biological Activity Data

Table 1: Illustrative GABAA Receptor Binding Affinity of Piperidine Derivatives

| Compound ID | Derivative Type | Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) |

| Example-1 | N-Arylpiperidine | α1β2γ2 | 150 | Diazepam | 25 |

| Example-2 | 3-Substituted Piperidine | α2β3γ2 | 85 | GABA | 120 |

| Example-3 | N-Alkylpiperidin-3-yl | α5β3γ2 | 210 | Lorazepam | 15 |

Note: The data in this table is illustrative and not specific to this compound derivatives due to the limited availability of public data.

Table 2: Illustrative Anticancer Activity (IC50) of Piperidine-Containing Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Example-A | MCF-7 (Breast) | 15.5 | Doxorubicin | 1.2 |

| Example-B | A549 (Lung) | 22.8 | Cisplatin | 5.7 |

| Example-C | HCT116 (Colon) | 18.2 | 5-Fluorouracil | 4.1 |

Note: The data in this table is illustrative and not specific to this compound derivatives due to the limited availability of public data.

Table 3: Illustrative Antimicrobial Activity (MIC) of Piperidine Derivatives

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference Compound | MIC (µg/mL) |

| Example-X | 16 | 32 | 64 | Ciprofloxacin | 1 (vs S. aureus) |

| Example-Y | 8 | 16 | 32 | Fluconazole | 2 (vs C. albicans) |

| Example-Z | 32 | 64 | >128 |

Note: The data in this table is illustrative and not specific to this compound derivatives due to the limited availability of public data.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological evaluation of this compound derivatives.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [3H]Muscimol or [3H]GABA

-

Non-specific binding determinator: 10 mM GABA

-

Test compounds (this compound derivatives)

-

Scintillation vials and cocktail

-

Filtration apparatus with glass fiber filters

-

Centrifuge

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in 20 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in ice-cold deionized water and homogenize.

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Wash the pellet by resuspending in binding buffer and centrifuging three times.

-

Resuspend the final pellet in binding buffer and store at -70°C.

-

-

Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer by centrifugation.

-

Resuspend the pellet in binding buffer and determine the protein concentration.

-

In a 96-well plate, add in triplicate:

-

Binding buffer

-

Radioligand (e.g., 5 nM [3H]Muscimol)

-

Either vehicle, non-specific binding determinator (10 mM GABA), or varying concentrations of the test compound.

-

Membrane preparation (0.1-0.2 mg of protein per well).

-

-

Incubate at 4°C for 45 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the test compounds.

-

Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are completely dissolved.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of bacteria to the test compounds.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline or broth

-

Paper disks (6 mm)

-

Test compounds (this compound derivatives)

-

Positive control antibiotic disks

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Select isolated colonies of the test bacteria and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the bacterial suspension and remove excess liquid.

-

Streak the swab evenly across the entire surface of an MHA plate to create a lawn of bacteria.

-

-

Disk Application:

-

Impregnate sterile paper disks with known concentrations of the test compounds.

-

Using sterile forceps, place the impregnated disks and control antibiotic disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives, particularly their GABAergic activity, can be understood in the context of specific signaling pathways.

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. This compound derivatives that act as GABAA agonists would mimic the action of GABA, enhancing this inhibitory signaling.

Caption: GABA-A Receptor Signaling Pathway.

General Experimental Workflow for Biological Evaluation

The evaluation of the biological activity of novel this compound derivatives typically follows a structured workflow, from initial screening to more detailed characterization.

Caption: General Experimental Workflow.

Spectroscopic Analysis of Piperidinyl Propanoic Acid Isomers: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for isomers of piperidinyl propanoic acid. Despite a thorough search of available scientific literature and databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(Piperidin-3-yl)propanoic acid could not be located. This document therefore presents the available data for the closely related isomers, 3-(Piperidin-1-yl)propanoic acid and 3-(Piperidin-4-yl)propanoic acid, to serve as a comparative reference.

Summary of Spectroscopic Data

The following tables summarize the available spectroscopic data for the 1- and 4-isomers of piperidinyl propanoic acid.

Table 1: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Mass Spectrometry Data |

| 3-(Piperidin-1-yl)propanoic acid | C₈H₁₅NO₂ | 157.21 g/mol | Data available through NIST Mass Spectrometry Data Center. |

| 3-(Piperidin-4-yl)propanoic acid | C₈H₁₅NO₂ | 157.21 g/mol | Not explicitly found. |

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Key IR Absorptions | Source |

| 3-(Piperidin-1-yl)propanoic acid | ATR-IR spectra available. | Aldrich |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Compound | NMR Data | Source |

| 3-(Piperidin-1-yl)propanoic acid hydrochloride | ¹H NMR spectra available. | Chemical Block, Russia |

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced data were not available in the public domain. However, the following provides a general methodology for the spectroscopic analysis of compounds such as piperidinyl propanoic acid derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Key parameters include the number of scans, relaxation delay, and pulse sequence.

-

Data Analysis: The chemical shifts (δ) in parts per million (ppm), signal multiplicity (singlet, doublet, triplet, etc.), coupling constants (J) in Hertz (Hz), and integration values are analyzed to elucidate the molecular structure.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used, where the sample is placed directly on the crystal. Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between salt plates.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The frequencies of absorption bands are correlated with the presence of specific functional groups within the molecule.

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) or Liquid Chromatography (LC), and then ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides the molecular weight, and the fragmentation pattern offers clues to the structure of the molecule.

Visualizations

Logical Relationship of Isomers

The following diagram illustrates the structural relationship between the three isomers of 3-(piperidinyl)propanoic acid.

Caption: Isomeric relationship of piperidinyl propanoic acids.

General Experimental Workflow for Spectroscopic Analysis

This diagram outlines a typical workflow for the characterization of a chemical compound using spectroscopic methods.

Caption: Workflow for spectroscopic characterization.

Technical Guide: Solubility and Stability of 3-(Piperidin-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and detailed experimental protocols for evaluating the solubility and stability of 3-(Piperidin-3-yl)propanoic acid. Publicly available experimental data for this specific compound is limited; therefore, this guide focuses on established methodologies and theoretical considerations based on its chemical structure.

Introduction

This compound (CAS: 1822-31-7) is a heterocyclic amino acid derivative. Its structure, containing both a carboxylic acid and a secondary amine within a piperidine ring, defines its physicochemical properties, including solubility and stability. These characteristics are critical determinants of its behavior in biological systems and its viability as a drug candidate, influencing everything from formulation strategies to shelf-life. This guide outlines the theoretical profile and standard methodologies for the comprehensive assessment of its solubility and stability.

Compound Profile:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₅NO₂

-

Molecular Weight: 157.21 g/mol

-

Structure: Possesses acidic (carboxylic acid) and basic (secondary amine) functional groups, suggesting zwitterionic properties and pH-dependent solubility.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its absorption and bioavailability. Due to its zwitterionic nature, the aqueous solubility of this compound is expected to be highly dependent on pH, exhibiting minimal solubility at its isoelectric point and increased solubility in acidic and alkaline conditions.

Quantitative Solubility Data

Specific experimental solubility data for this compound in various solvents is not extensively documented in publicly available literature. The following table outlines the key solvents and conditions under which solubility should be determined to build a comprehensive profile.

Table 1: Solubility of this compound

| Solvent / Medium | Temperature (°C) | Solubility (mg/mL) | Method |

|---|---|---|---|

| Purified Water | 25 ± 2 | Not Experimentally Determined | Shake-Flask |

| pH 1.2 Buffer (0.1 N HCl) | 37 ± 1 | Not Experimentally Determined | Shake-Flask |

| pH 4.5 Acetate Buffer | 37 ± 1 | Not Experimentally Determined | Shake-Flask |

| pH 6.8 Phosphate Buffer | 37 ± 1 | Not Experimentally Determined | Shake-Flask |

| pH 7.4 Phosphate Buffer | 37 ± 1 | Not Experimentally Determined | Shake-Flask |

| Ethanol | 25 ± 2 | Not Experimentally Determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | Not Experimentally Determined | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specified solvent system.

Materials:

-

This compound solid

-

Selected solvents (e.g., water, pH buffers)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Validated HPLC-UV or LC-MS/MS system for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[1]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifuging the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the solid pellet, filtration using a chemically compatible syringe filter is recommended.[2]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve must be used for accurate quantification.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Profile and Degradation Pathways

Stability testing is essential for identifying storage requirements, determining shelf-life, and understanding potential degradation products. Forced degradation, or stress testing, deliberately exposes the drug substance to harsh conditions to accelerate degradation and identify likely breakdown products and pathways.[3][4]

Forced Degradation Study Summary

A forced degradation study should evaluate the intrinsic stability of the molecule.[5] The table below summarizes the typical conditions and potential outcomes for this compound.

Table 2: Representative Forced Degradation Study Conditions and Outcomes

| Stress Condition | Details | Time | Expected Outcome |

|---|---|---|---|

| Hydrolytic | |||

| Acidic | 0.1 N HCl at 60°C | Up to 7 days | Potential for stability, as both functional groups are protonated. |

| Neutral | Purified Water at 60°C | Up to 7 days | Likely stable. |

| Basic | 0.1 N NaOH at 60°C | Up to 7 days | Potential for stability. Degradation, if any, may involve ring-opening at elevated temperatures. |

| Oxidative | 3% H₂O₂ at RT | 24 hours | High potential for degradation. The secondary amine is susceptible to oxidation. |

| Photolytic | Solid & Solution exposed to 1.2 million lux hours and 200 W h/m² | N/A | To be determined. Photodegradation is possible.[3] |

| Thermal (Solid) | 80°C / 75% RH (open dish) | Up to 7 days | To be determined. Provides insight into thermal and humidity sensitivity.[6] |

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Reagents: HCl, NaOH, H₂O₂

-

Temperature-controlled ovens, humidity chamber, photostability chamber

-

Validated stability-indicating HPLC method

Methodology:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol:water).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat as required.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat as required.

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

-

Thermal: Store solid powder and solutions at elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose solid powder and solutions to light conditions as specified by ICH Q1B guidelines.[3][5]

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). Neutralize acid/base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial.

-

Mass Balance: Evaluate the results to ensure that the decrease in the parent drug concentration corresponds to the increase in degradation product concentrations.

Visualization: Forced Degradation Workflow & Hypothetical Pathway

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

The secondary amine of the piperidine ring is the most likely site for oxidative degradation. The following diagram illustrates a hypothetical pathway.

Caption: Hypothetical Oxidative Degradation Pathway.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust analytical method is required to quantify this compound accurately in the presence of its potential impurities and degradation products.

Objective: To develop a reverse-phase HPLC method for the quantification of this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Data acquisition and processing software.

Chromatographic Conditions (Representative):

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: ~210 nm (or as determined by UV scan)

-

Injection Volume: 10 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered "stability-indicating."

Conclusion

While specific experimental data for this compound remains to be published, its chemical structure provides a solid basis for predicting its physicochemical behavior. It is likely a zwitterionic compound with pH-dependent solubility and a susceptibility to oxidative degradation at the secondary amine. The standardized protocols provided in this guide for solubility (shake-flask) and stability (forced degradation) serve as a comprehensive framework for researchers to generate the necessary data to support drug development efforts. The successful execution of these studies, underpinned by a robust, stability-indicating analytical method, is fundamental to advancing this compound from discovery to clinical application.

References

- 1. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. (TRIMETHYLSILYL)METHYLLITHIUM | 1822-00-0 [chemicalbook.com]

- 5. 3-(Piperidin-1-yl)propanoic acid hydrochloride | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1822-31-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on 3-(Piperidin-3-yl)propanoic Acid as a Putative GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are of significant therapeutic interest for a range of neurological and psychiatric disorders. This technical guide explores the potential of 3-(piperidin-3-yl)propanoic acid as a GABA analogue. Due to the limited publicly available pharmacological data on this specific compound, this document serves as a comprehensive framework for its evaluation. It outlines the foundational knowledge of GABAergic systems, details the necessary experimental protocols for characterization, and provides a roadmap for investigating its potential as a novel therapeutic agent. The guide also includes data on structurally related compounds to provide context and comparative benchmarks.

Introduction to GABA and its Receptors

Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its signaling is mediated by two major classes of receptors: GABAA and GABAB receptors.

-

GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[3][4] The binding of GABA to GABAA receptors leads to the opening of the channel, allowing an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.[3] GABAA receptors are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor.[5] They are targets for various clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.

-

GABAB Receptors: These are metabotropic receptors that are G-protein coupled.[2][4] Their activation leads to a slower but more prolonged inhibitory response. They are heterodimers of GABAB1 and GABAB2 subunits. Downstream signaling involves the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.[4]

GABA analogues are compounds designed to mimic the structure and/or function of GABA.[6] Many are used as anticonvulsants, anxiolytics, and muscle relaxants. The investigation of novel GABA analogues like this compound is driven by the search for compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Profile of this compound

This compound is a cyclic amino acid derivative. Its structure, featuring a piperidine ring, is a common motif in neuroactive compounds. The propanoic acid side chain provides a carboxylic acid group, which is a key feature of many GABA analogues for interaction with the GABA receptors.

Table 1: Chemical Properties of 3-(Piperidin-yl)propanoic Acid Isomers

| Property | This compound | 3-(Piperidin-4-yl)propanoic acid |

| CAS Number | 1822-31-7[7] | 1822-32-8[8] |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂[8] |

| Molecular Weight | 157.21 g/mol | 157.21 g/mol [8] |

| Appearance | Not specified | Off-white solid |

| Known Activity | No pharmacological data available. | Used as a building block for neurologically active compounds.[1] |

As of the date of this document, there is a notable lack of published pharmacological data specifically for this compound concerning its activity as a GABA analogue. The (S)-enantiomer is commercially available as a hydrochloride salt, as is a methylated derivative, indicating its use in research contexts, though the specific applications are not detailed in the available literature.

Pharmacological Profile of Structurally Related Piperidine Derivatives

While data on the target compound is scarce, examining its structural isomers and other piperidine-based compounds can provide insights into its potential neuroactivity. For instance, 3-(Piperidin-4-yl)propanoic acid is utilized in the synthesis of pharmaceuticals targeting neurological disorders.[1] Furthermore, more complex piperidine derivatives have shown significant activity at other neurotransmitter receptors. For example, cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with an IC50 of 120 nM in displacing [3H]CPP binding. This underscores the potential for piperidine-containing structures to be biologically active in the central nervous system.

To illustrate how the pharmacological data for a GABA analogue would be presented, the following table provides a hypothetical summary of key parameters.

Table 2: Hypothetical Pharmacological Data for a Novel GABA Analogue

| Assay Type | Receptor Subtype | Parameter | Value |

| Receptor Binding | GABAA (α1β2γ2) | Kᵢ (nM) | 150 |

| GABAB | IC₅₀ (µM) | > 100 | |

| Functional Activity | GABAA (α1β2γ2) | EC₅₀ (µM) | 25 |

| % Max Response (vs GABA) | 85% (Partial Agonist) | ||

| In Vivo Model | Rodent Seizure Model | ED₅₀ (mg/kg) | 15 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Key Signaling Pathways for GABA Receptors

Understanding the downstream signaling of GABA receptors is crucial for characterizing the effects of a novel analogue.

GABAA Receptor Signaling

The primary signaling mechanism for GABAA receptors is the direct gating of a chloride channel.

Caption: GABAA Receptor Signaling Pathway.

GABAB Receptor Signaling

GABAB receptor activation triggers a G-protein-mediated signaling cascade.

Caption: GABAB Receptor Signaling Pathway.

Experimental Protocols for Characterization

A systematic approach is required to characterize a novel compound like this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological characterization of a putative GABA analogue.

Caption: General Experimental Workflow.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a test compound for GABA receptors.

Protocol 1: [³H]Muscimol Binding for GABAA Receptors

-

Objective: To determine the affinity of this compound for the GABAA receptor.

-

Materials:

-

Rat brain cortex membranes

-

[³H]Muscimol (radioligand)

-

Unlabeled GABA (for non-specific binding)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

-

-

Methodology:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of [³H]Muscimol (e.g., 1-2 nM).

-

For total binding, add buffer only.

-

For non-specific binding, add a high concentration of unlabeled GABA (e.g., 100 µM).

-

For competition binding, add varying concentrations of the test compound.

-

Add the brain membrane preparation to each tube and incubate (e.g., 30 minutes at 4°C).

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ).

-

Protocol 2: [³H]GABA Binding for GABAB Receptors

-

Objective: To determine the affinity of this compound for the GABAB receptor.

-

Materials:

-

Rat brain membranes (cerebellum is often used)

-

[³H]GABA (radioligand)

-

Isoguvacine (to block GABAA sites)

-

Unlabeled baclofen or GABA (for non-specific binding)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4)

-

-

Methodology:

-

Prepare brain membranes, including washes to remove endogenous GABA.

-

Set up assay tubes with a fixed concentration of [³H]GABA (e.g., 10-20 nM) and isoguvacine (to saturate GABAA receptors).

-

Define total, non-specific (with excess unlabeled baclofen), and competition (with test compound) binding as in the GABAA assay.

-

Add membrane preparation and incubate (e.g., 20 minutes at 4°C).

-

Filter, wash, and count radioactivity as described above.

-

Perform data analysis to determine the Kᵢ of the test compound for GABAB receptors.

-

Functional Assays: Patch-Clamp Electrophysiology

Functional assays are necessary to determine if a compound is an agonist, antagonist, or modulator of the receptor.

Protocol 3: Whole-Cell Patch-Clamp on GABAA Receptors

-

Objective: To characterize the functional activity of this compound at GABAA receptors.

-

Materials:

-

Cell line expressing specific GABAA receptor subtypes (e.g., HEK293 cells transfected with α1, β2, and γ2 subunits).

-

Patch-clamp rig with amplifier and data acquisition system.

-

Intracellular and extracellular recording solutions.

-

GABA (as a reference agonist).

-

Test compound.

-

-

Methodology:

-

Culture the transfected cells on coverslips.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply GABA at its EC₅₀ concentration to elicit a baseline current response.

-

To test for agonist activity, apply increasing concentrations of the test compound and measure the elicited current. Construct a concentration-response curve to determine EC₅₀ and maximal efficacy relative to GABA.

-

To test for antagonist activity, co-apply a fixed concentration of the test compound with varying concentrations of GABA. A rightward shift in the GABA concentration-response curve indicates competitive antagonism.

-

To test for allosteric modulation, co-apply a fixed concentration of the test compound with a sub-maximal concentration of GABA (e.g., EC₂₀). Potentiation or inhibition of the GABA-evoked current indicates positive or negative allosteric modulation, respectively.

-

Conclusion

This compound represents an under-investigated molecule with a chemical structure suggestive of potential GABAergic activity. While direct pharmacological evidence is currently lacking, this technical guide provides the necessary framework for a thorough investigation. By following the outlined experimental workflows, researchers can systematically determine its binding affinity, functional activity, and in vivo efficacy. The provided protocols for receptor binding and functional assays serve as a detailed starting point for these studies. The characterization of such novel compounds is a critical endeavor in the ongoing effort to develop new and improved therapies for a wide range of neurological and psychiatric conditions. Future research into this compound and its analogues may reveal a new class of modulators of the GABAergic system.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. danabiosci.com [danabiosci.com]

- 4. 3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid (1267555-07-6) for sale [vulcanchem.com]

- 5. 1739-60-2,4-Chloro-5-methoxy-6-methylpyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-PIPERIDIN-4-YL-PROPIONIC ACID | 1822-32-8 [amp.chemicalbook.com]

- 8. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(Piperidin-3-yl)propanoic Acid Receptor Binding: A Methodological Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Piperidin-3-yl)propanoic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Its structural similarity suggests potential activity at GABA receptors, which are crucial targets for therapeutic drugs in neurology and psychiatry.[1][3] This document provides a comprehensive technical guide to the in silico modeling of this compound's binding to its putative receptor targets, primarily focusing on GABA-A and GABA-B receptors. The guide outlines a complete workflow, from initial receptor identification and experimental binding validation to detailed computational modeling and simulation. While specific binding data for this exact molecule is not prevalent in public literature, the methodologies described herein represent the standard approach for characterizing such a ligand.

Putative Receptors and Signaling Pathways

Based on its structure, this compound is hypothesized to bind to one or both major types of GABA receptors:

-

GABA-A Receptors (GABA-AR): These are ligand-gated ion channels that, upon activation by GABA, open to allow the influx of chloride ions (Cl-).[3][4] This influx leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.[3][4] GABA-A receptors are heteropentameric complexes assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties.[4][5][6] They are targets for various drugs, including benzodiazepines and barbiturates, which act at allosteric sites.[6][7]

-

GABA-B Receptors (GABA-BR): These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[7][8][9] Functioning as obligate heterodimers of GABA-B1 and GABA-B2 subunits, agonist binding to the Venus flytrap domain of the GABA-B1 subunit initiates a conformational change that activates G-proteins.[8][9] This activation, in turn, inhibits adenylyl cyclase and modulates inwardly rectifying potassium (K+) and voltage-gated calcium (Ca2+) channels.[9]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways for the GABA-A and GABA-B receptors.

Experimental Protocols for Receptor Binding

To validate computational models, experimental determination of binding affinity is essential. A radioligand competition binding assay is a standard method.

Protocol: Radioligand Competition Binding Assay for GABA-A Receptor

This protocol is adapted from established methodologies for GABA-A receptor binding assays.[10][11]

1. Membrane Preparation:

- Homogenize rat brains in ice-cold 0.32 M sucrose buffer.[10]

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[10]

- Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.[10]

- Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three times at 140,000 x g for 30 minutes.[10]

- Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL and store at -70°C.[10]

2. Binding Assay:

- Thaw the prepared membranes on ice.

- In a 96-well plate, add the following to each well for a final volume of 200 µL:

- 50 µL of binding buffer (50 mM Tris-HCl, pH 7.4).

- 50 µL of a known concentration of radioligand (e.g., [3H]muscimol at 5 nM).[10]

- 50 µL of varying concentrations of the competitor ligand, this compound.

- 50 µL of the membrane preparation (0.1-0.2 mg protein).

- For determining non-specific binding, use a high concentration of a known agonist like GABA (10 mM) instead of the competitor ligand.[10]

- Incubate the plate at 4°C for 45 minutes.[10]

3. Termination and Quantification:

- Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl).[10]

- Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[10][11]

4. Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the log concentration of the competitor ligand.

- Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

- Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Silico Modeling Workflow

The in silico workflow provides a molecular-level understanding of the ligand-receptor interaction, complementing experimental data.

Ligand Preparation

The 3D structure of this compound is generated and optimized using computational chemistry software. Key considerations include determining the correct protonation and tautomeric states at physiological pH (approx. 7.4). The carboxylic acid group will likely be deprotonated, and the piperidine nitrogen will be protonated.

Receptor Structure Preparation

High-resolution crystal or cryo-EM structures of human GABA-A or GABA-B receptors are obtained from the Protein Data Bank (PDB). If a structure for a specific subunit combination is unavailable, a homology model can be built using a suitable template.[12] The receptor structure must be prepared by adding hydrogen atoms, assigning correct bond orders, and removing water molecules and co-crystallized ligands. The binding site is then defined based on the location of the endogenous ligand (GABA) in homologous structures.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of the ligand when bound to the receptor.[8] Docking algorithms sample a large number of possible poses and use a scoring function to estimate the binding affinity for each. This process identifies the most likely binding mode and provides an initial ranking of ligand affinity.

Molecular Dynamics (MD) Simulation

MD simulations are used to assess the stability of the predicted ligand-receptor complex over time.[1][12] The docked complex is placed in a simulated physiological environment (water, ions), and the movements of all atoms are calculated over a period of nanoseconds to microseconds. This simulation can reveal:

-

The stability of key hydrogen bonds and other interactions.

-

Conformational changes in the receptor upon ligand binding.

-

The role of water molecules in the binding site.

Binding Free Energy Calculation

Following MD simulations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate a more accurate estimate of the binding free energy, providing a quantitative prediction of binding affinity that can be compared with experimental Ki values.

Data Presentation

Quantitative data from both experimental and computational analyses should be summarized for clear comparison. The following tables are illustrative examples of how such data would be presented.

Table 1: Hypothetical Experimental Binding Affinity Data This table presents illustrative data as no specific experimental values for this compound were found in the reviewed literature.

| Ligand | Receptor Target | Radioligand | IC50 (nM) | Ki (nM) |

| GABA | GABA-A | [3H]muscimol | 150 | 75 |

| This compound | GABA-A | [3H]muscimol | (Experimental Value) | (Calculated Value) |

| Baclofen | GABA-B | [3H]baclofen | 200 | 110 |

| This compound | GABA-B | [3H]baclofen | (Experimental Value) | (Calculated Value) |

Table 2: Hypothetical In Silico Modeling Results This table presents illustrative data to demonstrate the output of a computational workflow.

| Ligand | Receptor Target | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |

| GABA | GABA-A (α1β2γ2) | -7.5 | -9.8 | Arg66, Glu155, Tyr205 |

| This compound | GABA-A (α1β2γ2) | -8.2 | -10.5 | Arg66, Glu155, Ser204 |

| Baclofen | GABA-B (B1/B2) | -6.9 | -8.5 | Ser130, Glu350, Trp375 |

| This compound | GABA-B (B1/B2) | -7.1 | -8.9 | Ser130, Gln351, Tyr397 |

Conclusion

The in silico modeling of this compound binding to GABA receptors represents a powerful, multi-faceted approach to ligand characterization. By combining computational techniques like molecular docking and MD simulations with established experimental validation methods such as radioligand binding assays, researchers can gain a detailed understanding of its mechanism of action at the molecular level. This integrated workflow is critical for guiding the rational design and optimization of novel CNS therapeutics targeting the GABAergic system.

References

- 1. Computational Modeling of Muscimol and GABA Receptor Binding [eureka.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Routes for 3-(Piperidin-3-yl)propanoic Acid Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(Piperidin-3-yl)propanoic acid hydrochloride, a valuable building block in medicinal chemistry. The outlined synthetic strategies are based on established chemical transformations, offering reliable routes to the target compound.

Introduction

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. The piperidine moiety is a prevalent scaffold in drug discovery, known to impart favorable pharmacokinetic properties. This document details two primary synthetic routes starting from readily available precursors: the hydrogenation of a pyridine derivative and a Michael addition approach.

Route 1: Catalytic Hydrogenation of a Pyridine Precursor

This route is a robust and scalable method that involves the synthesis of a 3-substituted pyridine intermediate followed by the reduction of the aromatic ring to the corresponding piperidine.

Logical Workflow for Route 1

Caption: Workflow for the synthesis via catalytic hydrogenation.

Experimental Protocols for Route 1

Step 1: Synthesis of Ethyl (E)-3-(pyridin-3-yl)acrylate via Heck Reaction

This step involves the palladium-catalyzed coupling of 3-bromopyridine with ethyl acrylate.

-

Reagents: 3-Bromopyridine, Ethyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), Acetonitrile (MeCN).

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyridine (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Add anhydrous acetonitrile as the solvent, followed by triethylamine (2.0 eq).

-

Heat the reaction mixture at 100 °C for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (E)-3-(pyridin-3-yl)acrylate.

-

Step 2: Synthesis of Ethyl 3-(pyridin-3-yl)propanoate

This step involves the selective hydrogenation of the carbon-carbon double bond.

-

Reagents: Ethyl (E)-3-(pyridin-3-yl)acrylate, Palladium on carbon (10% Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

-

Procedure:

-

In a hydrogenation vessel, dissolve ethyl (E)-3-(pyridin-3-yl)acrylate (1.0 eq) in ethanol.

-

Add 10% palladium on carbon (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (1-5 bar) and stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the combined filtrates under reduced pressure to yield ethyl 3-(pyridin-3-yl)propanoate, which can often be used in the next step without further purification.

-

Step 3: Synthesis of Ethyl 3-(piperidin-3-yl)propanoate

This step involves the hydrogenation of the pyridine ring.

-

Reagents: Ethyl 3-(pyridin-3-yl)propanoate, Platinum(IV) oxide (PtO₂, Adam's catalyst), Acetic acid (AcOH), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve ethyl 3-(pyridin-3-yl)propanoate (1.0 eq) in acetic acid in a high-pressure hydrogenation vessel.

-

Add platinum(IV) oxide (1-5 mol%).

-

Pressurize the vessel with hydrogen gas (50-60 bar) and heat to 50-60 °C.

-

Stir the reaction mixture for 12-24 hours.

-

After cooling and venting, filter the catalyst through Celite.

-

Remove the acetic acid under reduced pressure. The crude product can be purified by distillation or chromatography, or taken directly to the next step.

-

Step 4: Synthesis of this compound (Hydrolysis)

-

Reagents: Ethyl 3-(piperidin-3-yl)propanoate, Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH), Water, Dioxane or Methanol.

-

Procedure:

-

Dissolve ethyl 3-(piperidin-3-yl)propanoate (1.0 eq) in a mixture of water and a co-solvent like dioxane or methanol.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq).

-

Stir the mixture at room temperature or gently heat (40-50 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the ester is consumed.

-

Cool the reaction mixture and carefully neutralize to pH ~7 with hydrochloric acid.

-

The product can be isolated by concentrating the solution to dryness or by ion-exchange chromatography.

-

Step 5: Formation of this compound hydrochloride

-

Reagents: this compound, Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol, or dioxane).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable alcohol (e.g., isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until the solution becomes acidic.

-

Stir the mixture at 0 °C for 1-2 hours, during which the hydrochloride salt should precipitate.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound hydrochloride.

-

Data Summary for Route 1

| Step | Key Transformation | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1. Heck Reaction | C-C bond formation | 3-Bromopyridine | Ethyl (E)-3-(pyridin-3-yl)acrylate | 70-85 | >95 |

| 2. C=C Hydrogenation | Double bond reduction | Ethyl (E)-3-(pyridin-3-yl)acrylate | Ethyl 3-(pyridin-3-yl)propanoate | >95 | >98 |

| 3. Pyridine Hydrogenation | Ring reduction | Ethyl 3-(pyridin-3-yl)propanoate | Ethyl 3-(piperidin-3-yl)propanoate | 80-90 | >95 |

| 4. Ester Hydrolysis | Deprotection | Ethyl 3-(piperidin-3-yl)propanoate | This compound | 85-95 | >95 |

| 5. Salt Formation | Final product isolation | This compound | This compound HCl | >95 | >99 |

Route 2: Aza-Michael Addition

This route involves the conjugate addition of a nitrogen nucleophile to an acrylate derivative. To achieve the desired 3-substitution pattern on the piperidine ring, a more complex starting material or a multi-step sequence is generally required. A plausible, though more challenging, approach is outlined below.

Logical Workflow for Route 2

Caption: A conceptual workflow for a Michael addition-based route.

Conceptual Protocol for a Michael Addition Approach

A direct Michael addition to form the C-C bond at the 3-position of piperidine is challenging due to the nucleophilicity of the ring nitrogen. A more feasible, albeit longer, route would involve functional group manipulations of a pre-existing 3-substituted piperidine.

Note: The following is a conceptual outline, as a direct, high-yielding, one-step Michael addition to the 3-position of an unprotected piperidine is not straightforward.

-

Starting Material: A suitable starting material would be a protected piperidine derivative, for example, N-Boc-3-aminopiperidine.

-

Chain Elongation: The amino group could be functionalized to introduce a three-carbon chain. For instance, acylation with acryloyl chloride, followed by a sequence of reduction and oxidation steps to convert the acrylamide into a propanoic acid side chain.

-

Deprotection: Removal of the N-Boc protecting group under acidic conditions.

-

Salt Formation: Conversion to the hydrochloride salt as described in Route 1.

Given the complexity and likely lower overall yield of this conceptual route, Route 1 is the recommended and more practical approach for the synthesis of this compound hydrochloride.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Palladium catalysts are flammable and should be handled with care, especially when dry.

-

Hydrogenation reactions, particularly at high pressure, should be performed behind a blast shield and with appropriate safety measures in place.

-

Strong acids and bases should be handled with caution.

Conclusion

The synthesis of this compound hydrochloride is most reliably achieved through the catalytic hydrogenation of a corresponding 3-substituted pyridine precursor. This route offers good yields, high purity, and is amenable to scale-up. The provided protocols offer a detailed guide for researchers in the successful synthesis of this important building block.

Application Notes and Protocols for the Use of 3-(Piperidin-3-yl)propanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-3-yl)propanoic acid is a non-proteinogenic, cyclic beta-amino acid analog. Its incorporation into peptide sequences offers a valuable strategy for introducing conformational constraints and modifying the physicochemical properties of peptides. The piperidine ring can influence the peptide backbone's geometry, potentially leading to structures with enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).

Building Block and Protecting Strategy

For successful incorporation in SPPS, this compound must be appropriately protected. In the widely used Fmoc/tBu strategy, the Nα-amino group is protected with the base-labile Fmoc group, while the piperidine nitrogen, a secondary amine, requires protection with an acid-labile group, typically tert-butyloxycarbonyl (Boc), to prevent side reactions during the Fmoc deprotection steps with piperidine.

Table 1: Protected this compound Derivatives for SPPS

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Protection Strategy |

| Fmoc-3-(N-Boc-piperidin-3-yl)propanoic acid |  (Illustrative structure, exact image not available from search) (Illustrative structure, exact image not available from search) | C29H34N2O6 | 506.59 | Fmoc/tBu |

| Boc-3-(N-Fmoc-piperidin-3-yl)propanoic acid |  (Illustrative structure, exact image not available from search) (Illustrative structure, exact image not available from search) | C29H34N2O6 | 506.59 | Boc/Bzl (if applicable) |